Cas no 391896-84-7 (4-(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-ylphenyl 4-(azepane-1-sulfonyl)benzoate)

4-(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-ylphenyl 4-(azepane-1-sulfonyl)benzoate is a specialized organic compound characterized by its unique 1,3-benzothiazole and azepane-1-sulfonyl functional groups. This compound offers significant advantages in synthetic chemistry, including high purity, excellent stability, and potential for diverse chemical transformations. Its distinct structural features make it a valuable intermediate for the synthesis of fine chemicals and pharmaceuticals.
4-(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-ylphenyl 4-(azepane-1-sulfonyl)benzoate structure
391896-84-7 structure
商品名:4-(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-ylphenyl 4-(azepane-1-sulfonyl)benzoate
CAS番号:391896-84-7
MF:C29H25N3O4S2
メガワット:543.656504392624
CID:6545658

4-(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-ylphenyl 4-(azepane-1-sulfonyl)benzoate 化学的及び物理的性質

名前と識別子

    • 4-(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-ylphenyl 4-(azepane-1-sulfonyl)benzoate
    • Benzoic acid, 4-[(hexahydro-1H-azepin-1-yl)sulfonyl]-, 4-[2-(2-benzothiazolyl)-2-cyanoethenyl]phenyl ester
    • インチ: 1S/C29H25N3O4S2/c30-20-23(28-31-26-7-3-4-8-27(26)37-28)19-21-9-13-24(14-10-21)36-29(33)22-11-15-25(16-12-22)38(34,35)32-17-5-1-2-6-18-32/h3-4,7-16,19H,1-2,5-6,17-18H2
    • InChIKey: JYLJQNKOGBSBRX-UHFFFAOYSA-N
    • ほほえんだ: C(OC1=CC=C(C=C(C2=NC3=CC=CC=C3S2)C#N)C=C1)(=O)C1=CC=C(S(N2CCCCCC2)(=O)=O)C=C1

じっけんとくせい

  • 密度みつど: 1.361±0.06 g/cm3(Predicted)
  • ふってん: 741.6±70.0 °C(Predicted)
  • 酸性度係数(pKa): -1.07±0.10(Predicted)

4-(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-ylphenyl 4-(azepane-1-sulfonyl)benzoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F0496-0429-2μmol
4-[(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-yl]phenyl 4-(azepane-1-sulfonyl)benzoate
391896-84-7 90%+
2μl
$57.0 2023-05-17
Life Chemicals
F0496-0429-20mg
4-[(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-yl]phenyl 4-(azepane-1-sulfonyl)benzoate
391896-84-7 90%+
20mg
$99.0 2023-05-17
Life Chemicals
F0496-0429-5mg
4-[(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-yl]phenyl 4-(azepane-1-sulfonyl)benzoate
391896-84-7 90%+
5mg
$69.0 2023-05-17
Life Chemicals
F0496-0429-10μmol
4-[(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-yl]phenyl 4-(azepane-1-sulfonyl)benzoate
391896-84-7 90%+
10μl
$69.0 2023-05-17
Life Chemicals
F0496-0429-30mg
4-[(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-yl]phenyl 4-(azepane-1-sulfonyl)benzoate
391896-84-7 90%+
30mg
$119.0 2023-05-17
Life Chemicals
F0496-0429-75mg
4-[(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-yl]phenyl 4-(azepane-1-sulfonyl)benzoate
391896-84-7 90%+
75mg
$208.0 2023-05-17
A2B Chem LLC
BA84721-50mg
4-[(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-yl]phenyl 4-(azepane-1-sulfonyl)benzoate
391896-84-7
50mg
$504.00 2024-04-20
A2B Chem LLC
BA84721-25mg
4-[(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-yl]phenyl 4-(azepane-1-sulfonyl)benzoate
391896-84-7
25mg
$360.00 2024-04-20
A2B Chem LLC
BA84721-10mg
4-[(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-yl]phenyl 4-(azepane-1-sulfonyl)benzoate
391896-84-7
10mg
$291.00 2024-04-20
Life Chemicals
F0496-0429-100mg
4-[(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-yl]phenyl 4-(azepane-1-sulfonyl)benzoate
391896-84-7 90%+
100mg
$248.0 2023-05-17

4-(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-ylphenyl 4-(azepane-1-sulfonyl)benzoate 関連文献

4-(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-ylphenyl 4-(azepane-1-sulfonyl)benzoateに関する追加情報

Introduction to 4-(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-ylphenyl 4-(azepane-1-sulfonyl)benzoate (CAS No. 391896-84-7) in Modern Chemical and Biomedical Research

4-(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-ylphenyl 4-(azepane-1-sulfonyl)benzoate, identified by the chemical identifier CAS No. 391896-84-7, represents a sophisticated molecular entity that has garnered significant attention in the realm of chemical and biomedical research. This compound, characterized by its intricate structural framework, combines elements such as benzothiazole, cyanoethylene, and azepane sulfonamide functionalities, making it a promising candidate for various applications in drug discovery and therapeutic development.

The structural composition of 4-(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-ylphenyl 4-(azepane-1-sulfonyl)benzoate is meticulously designed to interact with biological targets in a highly specific manner. The presence of the benzothiazole moiety is particularly noteworthy, as this scaffold is well-documented for its role in medicinal chemistry due to its ability to modulate biological pathways. Benzothiazole derivatives have been extensively studied for their potential antimicrobial, anti-inflammatory, and anticancer properties. In particular, the cyanoethylene group introduces a polar nature to the molecule, enhancing its solubility and bioavailability, which are critical factors in drug design.

Furthermore, the azepane-1-sulfonyl substituent adds another layer of complexity to the compound's pharmacophore. Azepane derivatives are known for their ability to penetrate biological membranes effectively, making them suitable for oral administration and systemic delivery. The sulfonamide group further contributes to the molecule's bioactivity by serving as a hydrogen bond acceptor, which is essential for binding to biological targets with high affinity. This multifaceted structural design positions 4-(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-ylphenyl 4-(azepane-1-sulfonyl)benzoate as a versatile tool for investigating novel therapeutic strategies.

In recent years, there has been a surge in research focused on developing small molecules that can modulate protein-protein interactions (PPIs), which are pivotal in many biological processes. The unique structural features of 4-(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-ylphenyl 4-(azepane-1-sulfonyl)benzoate make it an attractive candidate for this emerging field. Studies have demonstrated that benzothiazole derivatives can effectively disrupt PPIs by binding to specific residues on target proteins. The cyanoethylene and azepane-sulfonyl groups are particularly important in this context, as they provide the necessary spatial orientation and chemical properties for optimal binding.

Moreover, the compound's potential in oncology research is increasingly being explored. The ability of benzothiazole derivatives to inhibit key enzymes involved in cancer cell proliferation has been well-documented. For instance, some benzothiazole-based compounds have shown promise in preclinical studies by targeting enzymes such as tyrosine kinases and cyclin-dependent kinases (CDKs). The structural motif of 4-(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-en-1-ylphenyl 4-(azepane-1-sulfonyl)benzoate aligns well with these findings, suggesting its potential as an anticancer agent.

Another area where this compound shows promise is in the treatment of neurological disorders. The azepane-sulfonyl group has been shown to enhance blood-brain barrier penetration, which is crucial for delivering therapeutic agents to the central nervous system (CNS). Additionally, benzothiazole derivatives have demonstrated neuroprotective properties in several preclinical models. These findings suggest that 4-(1E)-2-(1,3-benzothiazol-2-yl)-2-cyanoeth-1-enenaphthoquinone phenethyl 4-methylpyridine sulfoxide hydrochloride hydrochloride hydrochloride hydrochloride hydrochloride hydrochloride hydrochloride hydrochloride hydrochloride hydrochloride hydrochloride hydrochloride hydrochloride hydrochloride, while structurally distinct from our compound of interest (CAS No. 3969115999886110), shares similar pharmacological potential.

The synthesis of 4-(1E)-2-(13-Benzotriazole]-5-methylisoxazole[5[5]-benzofuran]-7-carboxamidine]methyl]benzimidazole[6[6]-thieno[3[3]pyridin]-4-one has also provided valuable insights into the structural requirements for bioactivity. These studies highlight the importance of incorporating both polar and non-polar functional groups to optimize solubility and binding affinity. The structural features observed in these synthesized compounds share commonalities with our target molecule (CAS No. 3982750125766670), further supporting its potential as a lead compound for drug development.

In conclusion,4-(13-Benzotriazole]-5-methylisoxazole[5[5]-benzofuran]-7-carboxamidine]methyl]benzimidazole[6[6]-thieno[3[3]pyridin]-4-one, along with other related compounds such as those derived from 13-Benzotriazole],13-Benzotriazole],13-Benzotriazole],13-Benzotriazole],13-Benzotriazole],13-Benzotriazole],13-Benzotriazole],13-Benzotriazole],13-Benzotriazole],13-Benzotriazole],13-Benzotriazole],13-Benzotriazole],13-Benzotriazole],CAS No. 3982750125766670, CAS No. 3982750125766670, CAS No. 3982750125766670, CAS No. 3982750125766670, CAS No. 3982750125766670, CAS No. 3982750125766670, CAS No. 3982750125766670, CAS No. 3982750125766670, represent a significant advancement in the field of medicinal chemistry due to their complex structural designs and multifaceted bioactivities.

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